molecular formula C14H22N4O2 B15176006 1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea CAS No. 86700-39-2

1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea

Cat. No.: B15176006
CAS No.: 86700-39-2
M. Wt: 278.35 g/mol
InChI Key: ONMGZXWDPCQHQQ-UHFFFAOYSA-N
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Description

Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a formylhydrazino group attached to a phenyl ring, which is further connected to a hexyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- typically involves the reaction of 4-(2-formylhydrazino)aniline with hexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- undergoes various chemical reactions, including:

    Oxidation: The formylhydrazino group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- exerts its effects involves interactions with specific molecular targets. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl and hexyl groups may contribute to the compound’s overall hydrophobicity, influencing its interaction with biological membranes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(4-(2-formylhydrazino)phenyl)-N’-phenyl-: Similar structure but with a phenyl group instead of a hexyl chain.

    Urea, N-(2-methylphenyl)-N’-phenyl-: Contains a methyl-substituted phenyl ring.

Uniqueness

Urea, N-(4-(2-formylhydrazino)phenyl)-N’-hexyl- is unique due to its specific combination of functional groups and the presence of a hexyl chain, which may impart distinct physical and chemical properties compared to its analogs

Properties

CAS No.

86700-39-2

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

N-[4-(hexylcarbamoylamino)anilino]formamide

InChI

InChI=1S/C14H22N4O2/c1-2-3-4-5-10-15-14(20)17-12-6-8-13(9-7-12)18-16-11-19/h6-9,11,18H,2-5,10H2,1H3,(H,16,19)(H2,15,17,20)

InChI Key

ONMGZXWDPCQHQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)NC1=CC=C(C=C1)NNC=O

Origin of Product

United States

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